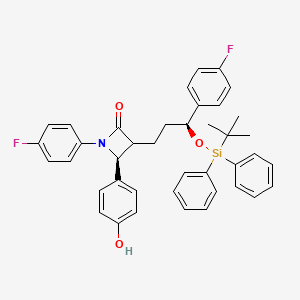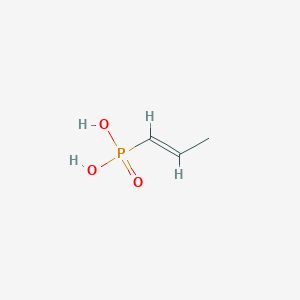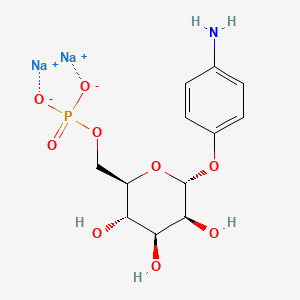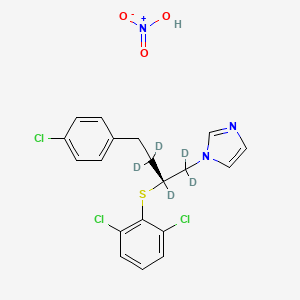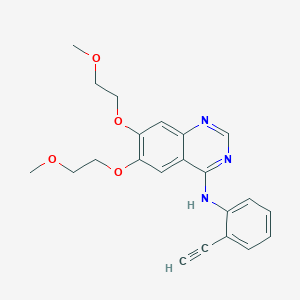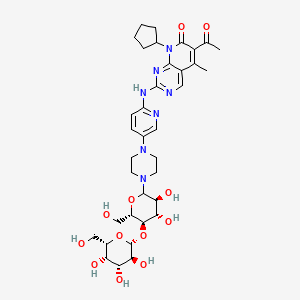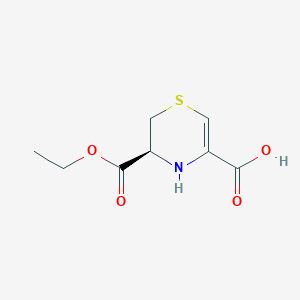
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid is a compound of interest in various fields of scientific research This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid typically involves the formation of the thiazine ring followed by the introduction of the ethoxycarbonyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing an amino group and a thiol group can undergo cyclization in the presence of a suitable catalyst to form the thiazine ring. Subsequent esterification and carboxylation steps introduce the ethoxycarbonyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiazine ring itself.
Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazine ring and functional groups can form specific interactions with these targets, modulating their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
(3S)-3-methoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
The uniqueness of (3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid lies in its specific combination of functional groups and the thiazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO4S |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
(3S)-3-ethoxycarbonyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h3,6,9H,2,4H2,1H3,(H,10,11)/t6-/m1/s1 |
Clave InChI |
YRCLNQNKJMQRLB-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CSC=C(N1)C(=O)O |
SMILES canónico |
CCOC(=O)C1CSC=C(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
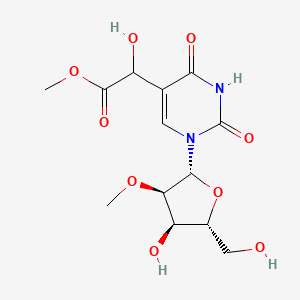
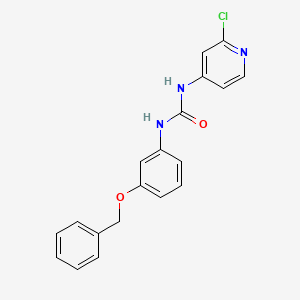
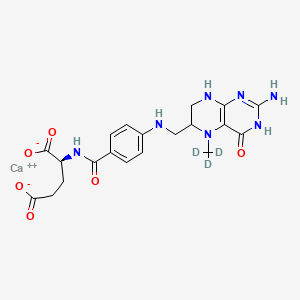
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
